molecular formula C12H23N3O2 B1422583 N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053657-78-5

N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No. B1422583
M. Wt: 241.33 g/mol
InChI Key: LKFXZAXNXLLGIT-UHFFFAOYSA-N
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Description

“N’-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester”, commonly known as CHAP, is a compound that has recently garnered interest in the scientific community. It is a tert-butyl ester, which are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .


Synthesis Analysis

The synthesis of tert-butyl esters, such as CHAP, often involves the use of tert-butanol and anhydrous magnesium sulfate with an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .


Chemical Reactions Analysis

Tert-butyl esters, including CHAP, can undergo a variety of chemical reactions. For instance, they can react with SOCl2 at room temperature to provide acid chlorides in very good yields . They can also be deprotected using aqueous phosphoric acid, an environmentally benign, selective, and mild reagent .

Scientific Research Applications

Synthesis and Structural Insights

The compound N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester and its analogs have been explored in various scientific research contexts, focusing on synthesis techniques, structural analysis, and potential applications. One study detailed the synthesis and crystal structure analysis of a related compound, highlighting the importance of intermolecular hydrogen bonding in its dimeric structure, which may influence its reactivity and potential applications in materials science or catalysis (Zou, 2001).

Chemical Derivatives and Applications

Research on derivatives of similar compounds has demonstrated their potential in areas such as insecticidal activities. For instance, novel N-oxalyl derivatives of tebufenozide, bearing structural similarities, showed larvicidal activities, suggesting potential applications in agricultural pest control (Mao et al., 2004). This aligns with the interest in developing environmentally benign pest regulators, as seen in the synthesis of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles, which displayed significant insecticidal activities against specific pests (Wang et al., 2011).

Novel Synthetic Routes and Mechanistic Studies

The development of novel synthetic routes for creating structurally related compounds has been a focus of research. For example, a study described an efficient method for converting alcohols to substituted hydrazines, utilizing N-tert-butoxycarbonylaminophthalimide, which may have implications for the synthesis of pharmaceuticals or agrochemicals (Brosse et al., 2000). Another research effort explored the cyclization of α-aminated carbocyclic ketones, leading to unexpected products and providing insights into reaction mechanisms that could be leveraged in medicinal chemistry or synthetic organic chemistry (Utkina et al., 2012).

properties

IUPAC Name

tert-butyl N-[(N-cyclobutyl-C-ethylcarbonimidoyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-5-10(13-9-7-6-8-9)14-15-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFXZAXNXLLGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NC1CCC1)NNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester
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